molecular formula C17H29BN2O3 B13683430 6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester

6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13683430
M. Wt: 320.2 g/mol
InChI Key: IJNQEHNVYNXZIW-UHFFFAOYSA-N
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Description

6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 6-bromo-3-pyridineboronic acid with 3-ethoxypropylmethylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity. The pinacol ester is then formed by reacting the boronic acid intermediate with pinacol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The presence of the ethoxypropyl and methylamino groups allows for unique interactions and transformations that are not possible with other boronic esters .

Properties

Molecular Formula

C17H29BN2O3

Molecular Weight

320.2 g/mol

IUPAC Name

N-(3-ethoxypropyl)-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C17H29BN2O3/c1-7-21-12-8-11-20(6)15-10-9-14(13-19-15)18-22-16(2,3)17(4,5)23-18/h9-10,13H,7-8,11-12H2,1-6H3

InChI Key

IJNQEHNVYNXZIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CCCOCC

Origin of Product

United States

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